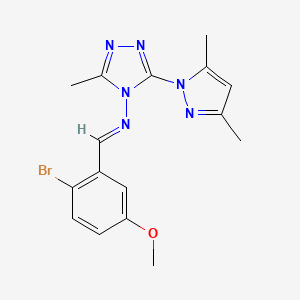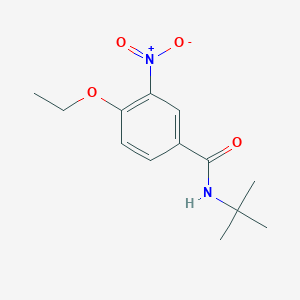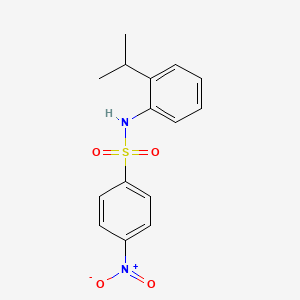![molecular formula C17H15N3O B5698091 1-benzoyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B5698091.png)
1-benzoyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzoyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is synthesized through a multistep process and has been shown to exhibit various biochemical and physiological effects. In
科学研究应用
1-benzoyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole has been shown to exhibit various therapeutic properties, including anti-inflammatory, antioxidant, and antitumor activities. The compound has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
作用机制
The mechanism of action of 1-benzoyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole is not fully understood. However, studies have shown that the compound may exert its therapeutic effects by inhibiting various enzymes and signaling pathways involved in disease progression. For example, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Additionally, the compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression.
Biochemical and Physiological Effects
Studies have shown that 1-benzoyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole exhibits various biochemical and physiological effects. The compound has been shown to exhibit antioxidant activity, which may help to protect cells from oxidative damage. Additionally, the compound has been shown to exhibit anti-inflammatory activity, which may help to reduce inflammation in the body. Finally, the compound has been shown to exhibit antitumor activity, which may help to inhibit the growth and spread of cancer cells.
实验室实验的优点和局限性
One advantage of using 1-benzoyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole in lab experiments is its potential therapeutic applications. The compound has been shown to exhibit various therapeutic properties, which may make it a promising candidate for the development of new drugs. However, one limitation of using the compound in lab experiments is its limited availability. The multistep synthesis process required to produce the compound can be time-consuming and expensive, which may limit its use in large-scale experiments.
未来方向
There are several future directions for research on 1-benzoyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole. One direction is to further explore the compound's potential therapeutic applications. Specifically, studies could focus on its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, studies could focus on identifying the specific enzymes and signaling pathways that the compound inhibits, which could help to elucidate its mechanism of action. Finally, studies could focus on developing new and more efficient synthesis methods for the compound, which could increase its availability and decrease its cost.
合成方法
The synthesis of 1-benzoyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole involves a multistep process that starts with the condensation of o-phenylenediamine with benzoyl chloride to form 2-benzamidobenzimidazole. This intermediate is then reacted with ethyl acetoacetate in the presence of sodium ethoxide to form 1-ethyl-2-benzamidobenzimidazole. The final step involves the reaction of 1-ethyl-2-benzamidobenzimidazole with formaldehyde and ammonium acetate to form 1-benzoyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole.
属性
IUPAC Name |
3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-1-yl(phenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c21-16(13-7-2-1-3-8-13)20-12-6-11-19-15-10-5-4-9-14(15)18-17(19)20/h1-5,7-10H,6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUZBEZNWNMSLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=CC=CC=C3N=C2N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydropyrimido[1,2-a]benzimidazol-1(2H)-yl(phenyl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(aminocarbonyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B5698008.png)
![2-(4-chlorophenyl)-N-[4-(1-cyanocyclopentyl)phenyl]acetamide](/img/structure/B5698012.png)


![N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5698035.png)





![1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B5698086.png)


